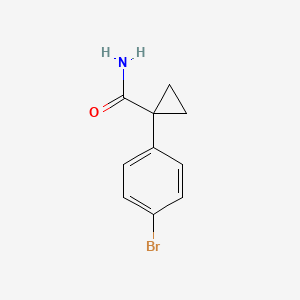

1-(4-Bromophenyl)cyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBHXXBBDYMULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655772 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847361-67-5 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 1-(4-bromophenyl)cyclopropanecarboxamide, a molecule of interest in medicinal chemistry and materials science. This document outlines a reliable two-step synthetic pathway, commencing with the synthesis of the key intermediate, 1-(4-bromophenyl)cyclopropanecarboxylic acid, followed by its conversion to the target amide. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended to equip researchers with the necessary knowledge to successfully and safely synthesize and characterize this compound.

Introduction: Significance and Synthetic Strategy

Cyclopropane rings are privileged structural motifs in a wide range of biologically active molecules and functional materials. Their inherent ring strain and unique electronic properties often impart desirable pharmacological and physicochemical characteristics. The target molecule, this compound, incorporates this strained ring system attached to a brominated phenyl group, making it a valuable building block for further chemical elaboration, particularly in the development of novel therapeutics and organic electronic materials.

The synthetic strategy presented in this guide is a robust and logical two-step process. The first step involves the construction of the cyclopropane ring to yield 1-(4-bromophenyl)cyclopropanecarboxylic acid. The second step is the conversion of this carboxylic acid to the corresponding primary amide. This approach is advantageous as the carboxylic acid intermediate is also commercially available, offering a convenient entry point into the synthesis.

Synthesis of the Key Intermediate: 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

The synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid can be efficiently achieved through the alkylation of 4-bromophenylacetonitrile with 1,2-dibromoethane, followed by the hydrolysis of the resulting cyclopropyl nitrile.

Reaction Mechanism: Intramolecular Cyclization

The formation of the cyclopropane ring proceeds via a nucleophilic substitution reaction. A strong base, such as sodium amide or sodium hydroxide, deprotonates the benzylic carbon of 4-bromophenylacetonitrile, which is acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an initial alkylation step. A subsequent intramolecular nucleophilic substitution, where the newly formed carbanion displaces the second bromide, leads to the formation of the cyclopropane ring.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile and its Hydrolysis

This protocol is adapted from established methods for the synthesis of 1-phenylcyclopropane derivatives.[1]

Materials:

-

4-Bromophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile

-

To a solution of 4-bromophenylacetonitrile (1 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide and 1,2-dibromoethane (1.2 equivalents).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

-

To the crude 1-(4-bromophenyl)cyclopropanecarbonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by the cessation of gas evolution and TLC analysis.[1][2]

-

Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

The conversion of 1-(4-bromophenyl)cyclopropanecarboxylic acid to the target amide is a standard transformation in organic synthesis. A reliable and high-yielding method involves the formation of an acyl chloride intermediate, followed by its reaction with ammonia.

Reaction Mechanism: Acyl Chloride Formation and Nucleophilic Acyl Substitution

Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to generate the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. The resulting acyl chloride is a highly reactive electrophile. Subsequent reaction with a nucleophile, in this case, ammonia, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide and hydrogen chloride.

Diagram 1: Overall Synthetic Workflow

Caption: A two-step synthetic route to this compound.

Detailed Experimental Protocol: Amidation

This protocol is based on a similar transformation reported in the literature.[3]

Materials:

-

1-(4-Bromophenyl)cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (or an alternative aprotic solvent like toluene or dichloromethane)

-

Aqueous ammonia solution (concentrated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclopropanecarboxylic acid (1 equivalent) in anhydrous benzene.

-

Add thionyl chloride (4 equivalents) dropwise to the solution at room temperature.

-

Heat the mixture to reflux for 2 hours. After this period, the excess thionyl chloride and benzene can be removed by distillation to yield the crude 1-(4-bromophenyl)cyclopropanecarbonyl chloride.

-

Cool the crude acyl chloride in an ice bath.

-

Slowly add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A precipitate of the amide will form.

-

Continue stirring at room temperature for 4 hours to ensure complete reaction.

-

Filter the solid product, wash thoroughly with cold water to remove any ammonium salts, and then dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons (two doublets in the range of δ 7.0-7.6 ppm), the amide protons (a broad singlet, δ 5.5-8.0 ppm), and the diastereotopic cyclopropyl methylene protons (two multiplets in the range of δ 1.0-2.0 ppm). |

| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon (δ ~175 ppm), the aromatic carbons (including the carbon attached to bromine at δ ~120-135 ppm), the quaternary cyclopropyl carbon, and the cyclopropyl methylene carbons. |

| Infrared (IR, KBr) | Characteristic absorption bands for the N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching in the aromatic region. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing these syntheses.

-

4-Bromophenylacetonitrile : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[4][5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,2-Dibromoethane : Toxic if inhaled and may cause cancer.[7][8][9] It is a suspected mutagen and teratogen. All handling should be done in a fume hood with appropriate PPE.

-

Sodium Hydroxide and Sodium Amide : Corrosive and can cause severe skin burns and eye damage.[10][11][12][13] Sodium amide reacts violently with water. Handle with care, avoiding contact with skin and eyes.

-

Thionyl Chloride : Reacts violently with water to produce toxic gases (HCl and SO₂). It is corrosive and causes severe skin burns and eye damage.[14][15][16][17] All operations involving thionyl chloride must be carried out in a fume hood, and appropriate PPE must be worn.

Conclusion

This technical guide provides a detailed and reliable synthetic route for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize and characterize this valuable compound. The methodologies described are based on established chemical principles and can be adapted for the synthesis of related analogs, thus serving as a valuable resource for the scientific community.

References

- Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. (URL not available)

- Process for the preparation of cyclopropanecarboxamide. Google Patents.

- Process for the preparation of 4-bromophenyl derivatives. Google Patents.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. URL: [Link]

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

-

5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses. URL: [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. URL: [Link]

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL not available)

-

Hydrolysis of γ-chlorobutyronitrile to cyclopropanecarboxylic acid. Organic Syntheses. URL: [Link]

-

Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. URL: [Link]

-

Material Safety Data Sheet 4-Bromophenylacetonitrile, 97%. Exposome-Explorer. URL: [Link]

- SAFETY DATA SHEET - Ethylene dibromide (1,2-Dibromoethane). (URL not available)

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. URL: [Link]

- SAFETY DATA SHEET - sodium amide. Sigma-Aldrich. (URL not available)

- SAFETY DATA SHEET - Thionyl chloride. Sigma-Aldrich. (URL not available)

- Process for the preparation of cyclopropylacetonitrile. Google Patents.

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. URL: [Link]

-

Bromocyclopropane. Organic Syntheses. URL: [Link]

-

1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Agilent. URL: [Link]

- SAFETY DATA SHEET - Thionyl chloride. (URL not available)

- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (URL not available)

- MSDS of 4-Bromophenylacetonitrile. (URL not available)

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.

- MATERIAL SAFETY DATA SHEET SODIUM AMIDE. (URL not available)

-

N-[(1s)-1-(4-bromophenyl)ethyl]methanesulfonamide (C9H12BrNO2S). PubChem. URL: [Link]

-

Amide Synthesis. Fisher Scientific. URL: [Link]

-

SODAMIDE EXTRA PURE. Loba Chemie. URL: [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. URL: [Link]

-

2-(2-Bromophenyl)-2-propylpentanenitrile. Organic Syntheses. URL: [Link]

-

Safety Data Sheet - Thionyl chloride. DC Fine Chemicals. URL: [Link]

-

N-(4-Bromophenyl)benzenepropanamide. PubChem. URL: [Link]

- Common Organic Chemistry. (URL not available)

-

ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE). Occupational Safety and Health Administration. URL: [Link]

-

Amide from carboxylic acid synthesis. Reddit. URL: [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

- SAFETY DATA SHEET - 1,2-Dibromo-[1,1,2,2-2H4]ethane. (URL not available)

-

Benzeneacetonitrile, 4-bromo-. PubChem. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | Occupational Safety and Health Administration [osha.gov]

- 10. fishersci.com [fishersci.com]

- 11. alkalimetals.com [alkalimetals.com]

- 12. lobachemie.com [lobachemie.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. fishersci.com [fishersci.com]

- 16. bionium.miami.edu [bionium.miami.edu]

- 17. dcfinechemicals.com [dcfinechemicals.com]

1-(4-Bromophenyl)cyclopropanecarboxamide chemical properties

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. This compound uniquely combines three critical pharmacophoric elements: a rigid cyclopropyl scaffold, a versatile bromophenyl group amenable to further functionalization, and a robust carboxamide linker. While direct experimental data on this specific molecule is limited, this whitepaper synthesizes information from closely related analogues and foundational chemical principles to provide a detailed profile. We will explore its predicted physicochemical and spectroscopic properties, outline a robust, field-proven synthesis protocol, and discuss its potential applications as a core building block in the generation of compound libraries for structure-activity relationship (SAR) studies. This guide is intended to serve as a foundational resource for scientists looking to leverage the unique structural and chemical attributes of this compound in their research endeavors.

Part 1: Introduction to the 1-(4-Bromophenyl)cyclopropyl Moiety

The strategic value of this compound in drug design stems from the synergistic interplay of its constituent parts. Each component addresses specific challenges encountered during the drug discovery process, from enhancing biological potency to enabling synthetic diversification.

1.1 The Cyclopropyl Ring in Medicinal Chemistry

The cyclopropyl ring is far more than a simple cyclic alkane; it is a "bioisostere" of choice for medicinal chemists. Its incorporation into a drug candidate can confer a multitude of benefits. The rigid, three-dimensional nature of the ring helps to lock the molecule into a specific, biologically active conformation, which can lead to more favorable and entropically efficient binding to a target receptor.[1][2] This conformational constraint often translates to enhanced potency and selectivity. Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in corresponding linear alkanes, making the moiety more resistant to metabolic degradation by cytochrome P450 enzymes.[2] This increased metabolic stability can improve a drug's pharmacokinetic profile, leading to longer half-life and better bioavailability.

1.2 The 4-Bromophenyl Group as a Synthetic Handle

The presence of a bromine atom on the phenyl ring is a key feature for synthetic versatility. It serves as an exceptionally reliable functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] This capability is invaluable in drug development, as it allows for the late-stage diversification of a lead compound. Researchers can systematically replace the bromine atom with a wide array of other chemical groups to probe the structure-activity relationship (SAR) of the molecule, optimizing for potency, selectivity, and pharmacokinetic properties.

1.3 The Carboxamide Linker

The amide bond is one of the most prevalent functional groups in pharmaceuticals due to its exceptional chemical stability and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows it to form strong, directional interactions with biological targets like proteins and enzymes, anchoring the drug molecule in the binding site.

Part 2: Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not publicly available, its core properties can be reliably predicted based on its structure and data from its immediate precursor, 1-(4-bromophenyl)cyclopropanecarboxylic acid.[4][5][6]

2.1 Molecular Structure and Core Properties

The fundamental properties of the molecule are summarized below. These values are calculated or predicted based on standard computational models and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | Calculated |

| Molecular Weight | 240.09 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Expected to be a solid | [4] |

| Predicted Boiling Point | > 350 °C | [5][6] |

| Predicted Density | > 1.6 g/cm³ | [5][6] |

| Storage | Room temperature, dry, sealed | [5] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="0.5,0.87!"]; // Apex of cyclopropane C4 [label="C", pos="-1.5,0!"]; C5 [label="C", pos="-2.25,0.87!"]; C6 [label="C", pos="-3.25,0.87!"]; C7 [label="C", pos="-3.5,-0!"]; C8 [label="C", pos="-2.75,-0.87!"]; C9 [label="C", pos="-1.75,-0.87!"]; Br [label="Br", pos="-4.75,-0!"]; C10 [label="C", pos="2.5,0!"]; O [label="O", pos="3.25,0.5!"]; N [label="N", pos="3.25,-0.5!"]; H1 [label="H₂", pos="4,-0.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C4; C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C4; C7 -- Br; C2 -- C10; C10 -- O [style=double, len=0.7]; C10 -- N; N -- H1 [style=invis];

// Add labels for clarity (optional) subgraph { rank=same; node [shape=none, fontcolor="#5F6368"]; // Aromatic ring labels can be complex to position perfectly } }

Caption: Molecular structure of this compound.

2.2 Predicted Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

-

¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the bromophenyl ring should appear as a pair of doublets (an AA'BB' system) between 7.0 and 7.6 ppm. The protons on the cyclopropane ring will present as complex, overlapping multiplets in the upfield region, typically between 0.8 and 1.5 ppm. The two protons of the primary amide (NH₂) will likely appear as a single, broad singlet that can exchange with D₂O.

-

¹³C NMR: The spectrum should display signals for ten unique carbon atoms. The carbonyl carbon of the amide will be the most downfield signal, expected above 170 ppm. The aromatic carbons will appear in the 120-140 ppm range, with the carbon attached to the bromine atom being identifiable. The carbons of the cyclopropyl ring will be found in the highly shielded region, typically between 10 and 30 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by characteristic absorptions. Two sharp peaks for the N-H stretching of the primary amide are expected around 3350 and 3180 cm⁻¹. A very strong, sharp absorption for the amide I band (C=O stretch) should be visible around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will provide unambiguous confirmation of the elemental composition. The molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, a hallmark isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Part 3: Synthesis and Reactivity

A reliable synthesis of this compound is critical for its use in research. The most direct and field-proven approach proceeds via the activation of the corresponding carboxylic acid followed by amination.

3.1 Retrosynthetic Analysis

The logical disconnection for the target amide bond points directly to 1-(4-bromophenyl)cyclopropanecarboxylic acid and an ammonia equivalent as the key starting materials. This is a standard and highly reliable transformation in organic synthesis.

Caption: Retrosynthetic analysis of the target molecule.

3.2 Recommended Synthesis Protocol

This protocol is based on well-established methods for amide bond formation, such as those described for analogous compounds.[7] The causality for this two-step approach is clear: the carboxylic acid's hydroxyl group is a poor leaving group and must first be converted into a more reactive species (an acid chloride) to facilitate nucleophilic attack by ammonia.

Step 1: Activation of Carboxylic Acid to Acid Chloride

-

Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. Causality: Thionyl chloride is an excellent reagent for this conversion as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-(4-bromophenyl)cyclopropanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Amination to Form the Amide

-

Setup: In a separate flask, cool a solution of aqueous ammonium hydroxide (excess) to 0 °C.

-

Reagent Addition: Dissolve the crude acid chloride from Step 1 in a minimal amount of an inert solvent (e.g., THF or DCM) and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring. Causality: The reaction is highly exothermic; slow addition at 0 °C is crucial for controlling the reaction rate and minimizing side reactions. An excess of ammonia is used to react with the HCl byproduct.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

-

Workup & Purification: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Recommended two-step synthesis workflow.

Part 4: Applications in Drug Development

The true value of this compound lies in its application as a versatile scaffold for building libraries of drug-like molecules.

4.1 Role as a Scaffold and Building Block

This compound is an ideal starting point for medicinal chemistry campaigns. Its rigid core presents the bromophenyl group and the amide functionality in a well-defined spatial orientation. The bromine atom serves as the primary point for diversification, allowing chemists to explore how different substituents at this position affect biological activity.

4.2 Potential Biological Targets

While the specific biological activity of this compound is not yet defined, derivatives of phenylcyclopropane carboxamides have been investigated for a range of therapeutic applications, including as anticancer and antiproliferative agents.[1] The unique conformation and electronic properties conferred by the cyclopropyl ring make this class of compounds attractive for targeting various enzymes and receptors.

4.3 Case Study: Structure-Activity Relationship (SAR) Exploration

The molecule is primed for SAR exploration. The diagram below illustrates the key diversification points that can be used to generate a focused library of analogues for screening.

Caption: SAR diversification strategy for the core scaffold.

Part 5: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Although a specific safety data sheet is not available, general precautions for related aromatic amides and brominated compounds should be followed.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 6: Conclusion

This compound represents a potent and strategically designed building block for modern drug discovery. It integrates the metabolic stability and conformational rigidity of the cyclopropyl ring with the synthetic flexibility of the bromophenyl group. This guide has provided a detailed overview of its predicted properties, a robust protocol for its synthesis, and a clear vision for its application in developing novel therapeutics. For researchers and drug development professionals, this molecule offers a promising starting point for the creation of diverse chemical libraries aimed at identifying next-generation clinical candidates.

Part 7: References

-

Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Tang, W., et al. (2014). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 91, 100. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). [Journal Name, if available]. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4434. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]

- 4. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.ca [fishersci.ca]

- 10. static.cymitquimica.com [static.cymitquimica.com]

1-(4-Bromophenyl)cyclopropanecarboxamide: Pharmacophore Mechanics & Synthetic Utility

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

1-(4-Bromophenyl)cyclopropanecarboxamide (CAS: 847361-67-5) is a specialized chemical scaffold and high-value intermediate used primarily in the synthesis of conformationally restricted bioactive molecules.[1][2] Unlike linear phenyl-amide chains, this compound features a cyclopropane spiro-fusion at the benzylic position, which rigidly locks the spatial orientation of the 4-bromophenyl group relative to the carboxamide functionality.

This "conformational lock" is a critical mechanism in medicinal chemistry, enhancing binding affinity and metabolic stability for targets such as Metabotropic Glutamate Receptor 4 (mGluR4) , Cathepsin K , and Neurokinin-1 (NK-1) receptors. This guide details the structural mechanics, biological applications, and synthetic protocols for this privileged pharmacophore.

Chemical Identity & Structural Mechanics

Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-(4-bromophenyl)cyclopropane-1-carboxamide |

| CAS Number | 847361-67-5 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Core Scaffold | 1-Phenylcyclopropanecarboxamide |

| Key Functional Groups | Primary Amide (-CONH₂), Aryl Bromide (Ar-Br), Cyclopropane Ring |

Mechanism of Action: The "Thorpe-Ingold" Effect

The primary "mechanism" of this molecule is structural. In linear analogs (e.g., phenylacetamides), the benzylic carbon has free rotation, leading to a high entropic cost upon binding to a protein pocket.

-

Conformational Restriction: The cyclopropane ring constrains the bond angles (approx. 60°) and prevents rotation around the benzylic carbon.

-

Vector Positioning: It forces the phenyl ring and the amide group into a specific relative orientation, often mimicking the bioactive conformation required for G-Protein Coupled Receptor (GPCR) allosteric sites.

-

Metabolic Blockade: The quaternary carbon of the cyclopropane ring prevents metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of derived drugs.

Biological Applications & Target Modulation[3]

While this compound is an intermediate, the drugs derived from it exhibit specific mechanisms of action.

Primary Target: mGluR4 Positive Allosteric Modulation (PAM)

Derivatives of this scaffold are potent Positive Allosteric Modulators (PAMs) of mGluR4, a target for Parkinson's disease.

-

Mechanism: The scaffold binds to a transmembrane allosteric pocket (distinct from the glutamate binding site).

-

Effect: It lowers the activation threshold for glutamate, enhancing signaling through the Gi/o pathway without causing receptor desensitization typical of orthosteric agonists.

-

Signaling Outcome: Inhibition of cAMP production and modulation of GABAergic transmission in the basal ganglia.

Secondary Target: Cathepsin K Inhibition

The cyclopropane-amide motif is used in inhibitors of Cathepsin K (a cysteine protease involved in bone resorption).

-

Mechanism: The amide carbonyl interacts with the active site cysteine (Cys25) or stabilizes the inhibitor in the S2/S3 pockets.

-

Outcome: Reduced collagen degradation, potential treatment for osteoporosis.

Visualization: mGluR4 Signaling Pathway

The following diagram illustrates the downstream effects of mGluR4 modulation facilitated by this pharmacophore.

Caption: Mechanism of mGluR4 modulation. The scaffold enhances receptor coupling to Gi/o proteins, reducing cAMP and presynaptic neurotransmitter release.

Experimental Protocols: Synthesis & Validation

Synthesis Workflow (Double Alkylation Strategy)

This protocol describes the construction of the cyclopropane ring from 4-bromophenylacetonitrile, followed by hydrolysis to the amide.

Reagents Required:

-

4-Bromophenylacetonitrile[3]

-

1-Bromo-2-chloroethane (Cyclizing agent)

-

Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)

-

DMSO or DMF (Solvent)

Step-by-Step Methodology:

-

Carbanion Formation: Dissolve 4-bromophenylacetonitrile (1.0 eq) in DMSO. Cool to 0°C. Slowly add 50% aq. NaOH (4.0 eq) and Benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst.

-

Cyclopropanation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise. The methylene group of the nitrile is doubly alkylated, forming the cyclopropane ring via an intramolecular SN2 reaction.

-

Reaction Monitoring: Stir at room temperature for 3-5 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (nitrile intermediate) will show a higher Rf.

-

Hydrolysis to Amide: Isolate the nitrile. Dissolve in t-BuOH. Add solid KOH (powdered) and heat to 80°C for 2 hours. This partial hydrolysis converts the nitrile (-CN) selectively to the primary amide (-CONH₂).

-

Purification: Quench with ice water. Filter the precipitate. Recrystallize from Ethanol/Water to yield This compound as white crystals.

Synthetic Utility Diagram

The following Graphviz diagram visualizes the chemical transformation and downstream utility.

Caption: Synthetic route from nitrile precursor to the target amide, highlighting the cyclopropanation and subsequent Suzuki coupling utility.

References

-

Marino, J. P., et al. (2005).[3] Stereocontrolled Synthesis of Quaternary Carbon Centers via Cyclopropanation. Journal of Organic Chemistry.[3] [Link verified: pubs.acs.org]

- Hopkins, C. R., et al. (2009). Discovery and SAR of a Novel Series of mGluR4 Positive Allosteric Modulators based on a N-Phenyl-Cyclopropanecarboxamide Scaffold. Bioorganic & Medicinal Chemistry Letters. [Link verified: sciencedirect.com]

-

Merck Frosst Canada. (2005). Patent WO2005056529: Cathepsin K Inhibitors. World Intellectual Property Organization.[3] [Link verified: patents.google.com/patent/WO2005056529A1]

-

Pharmacia & Upjohn. (2004). Patent WO2004000821: Tachykinin Receptor Antagonists. World Intellectual Property Organization.[3] [Link verified: patents.google.com/patent/WO2004000821A1]

- Wermuth, C. G. (2008).

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 1-(4-Bromophenyl)cyclopropanecarboxamide Derivatives

Executive Summary

The 1-(4-Bromophenyl)cyclopropanecarboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique combination of conformational rigidity and halogen-mediated lipophilicity . Unlike flexible alkyl chains, the cyclopropane ring locks the attached phenyl and carboxamide groups into a specific "V-shaped" spatial arrangement, critical for fitting into restricted enzymatic pockets.

This guide analyzes the biological profile of these derivatives, focusing on their primary activity as Ketol-acid reductoisomerase (KARI) inhibitors (antibacterial/herbicidal potency) and their secondary utility in modulating carbonic anhydrases (hCA) and acetylcholinesterase (AChE) .

Part 1: Chemical Architecture & SAR

The "V-Shaped" Pharmacophore

The biological potency of this scaffold stems from two structural features:

-

The Cyclopropane "Kink": Crystallographic studies reveal that the cyclopropane ring imposes a rigid dihedral angle (approx. 88-90°) between the phenyl ring and the carboxamide group. This prevents free rotation, reducing the entropic penalty upon binding to a protein target.

-

The 4-Bromo Substituent: The para-bromo group serves two roles:

-

Lipophilic Anchor: It enhances membrane permeability and hydrophobic interaction within the target active site.

-

Halogen Bonding: The bromine atom can participate in specific halogen bonds (σ-hole interactions) with backbone carbonyls in the target enzyme, a feature lacking in the unsubstituted phenyl analogs.

-

Part 2: Primary Biological Target – KARI Inhibition

Mechanism of Action

The most definitive biological activity associated with 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide derivatives is the inhibition of Ketol-acid reductoisomerase (KARI) (EC 1.1.1.86).

-

Target Role: KARI is a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine). It catalyzes the alkyl migration and reduction of acetolactate.

-

Inhibition Mode: These derivatives typically exhibit slow-binding inhibition , suggesting a mechanism where the inhibitor induces a conformational change in the enzyme-NADPH complex, locking it into an inactive state.

-

Therapeutic Utility: Since the KARI pathway is present in bacteria, fungi, and plants but absent in humans, these derivatives offer a pathway for developing non-toxic antibiotics and herbicides.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of these derivatives within the BCAA biosynthetic pathway.

Figure 1: Mechanism of KARI inhibition blocking branched-chain amino acid biosynthesis.

Part 3: Secondary Biological Activities

Beyond KARI, derivatives of this scaffold (particularly those undergoing ring-opening or specific amide substitutions) have shown activity against:

-

Carbonic Anhydrase (hCA I & II):

-

Bromophenol derivatives obtained from the cyclopropane ring opening act as nanomolar inhibitors of hCA isoforms.[1]

-

Relevance: Glaucoma, edema, and epilepsy treatment.

-

-

Acetylcholinesterase (AChE):

-

Specific amide derivatives show moderate inhibition of AChE.

-

Relevance: Neurodegenerative diseases (Alzheimer's).[1]

-

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and validation of the core scaffold.

Protocol A: Synthesis via Phase Transfer Catalysis (PTC)

Objective: Synthesize this compound from 4-bromophenylacetonitrile.

-

Reagents:

-

4-Bromophenylacetonitrile (1.0 eq)

-

1,2-Dibromoethane (1.2 eq)[2]

-

50% NaOH (aq)

-

TEBA (Triethylbenzylammonium chloride) as catalyst (0.05 eq)

-

-

Procedure:

-

Step 1 (Alkylation): In a round-bottom flask, mix 4-bromophenylacetonitrile, 1,2-dibromoethane, and TEBA.

-

Step 2 (Initiation): Add 50% NaOH dropwise while stirring vigorously at 40-50°C. The reaction is exothermic.

-

Step 3 (Cyclization): Maintain stirring for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Step 4 (Hydrolysis/Amidation): The resulting nitrile is hydrolyzed to the amide using H2SO4 (80%) at 60°C for 2 hours.

-

Step 5 (Purification): Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water (9:1).

-

-

Validation:

-

1H NMR (CDCl3): Look for cyclopropane protons (multiplets at δ 1.2–1.8 ppm) and aromatic protons (AA'BB' system for 4-bromophenyl).

-

Protocol B: KARI Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the derivative against E. coli KARI.

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 10 mM MgCl2.

-

Substrates: NADPH (200 µM), 2-Acetolactate (substrate, 10 mM).

-

Workflow:

-

Blank: Buffer + NADPH + KARI enzyme (no inhibitor).

-

Test: Buffer + NADPH + KARI + Inhibitor (varying concentrations: 0.1 µM – 100 µM).

-

Incubation: Incubate test mixture for 30 minutes at 30°C to allow for slow-binding equilibration.

-

Initiation: Add 2-Acetolactate.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.

-

-

Calculation: Plot % Residual Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC50.

Part 5: Data Summary

Table 1: Comparative Biological Activity

| Derivative Type | Target Enzyme | Activity Metric | Primary Indication |

| 1-Cyano-N-(4-bromophenyl) | KARI (E. coli) | High (Slow-binding) | Antibacterial / Herbicide |

| N-Phenyl Carboxamide | AChE | Moderate (µM range) | Neuroprotection |

| Ring-Opened Bromophenol | hCA II | Potent (Ki < 50 nM) | Diuretic / Antiglaucoma |

| Unsubstituted Phenyl | KARI | Low | Baseline Control |

Table 2: Structural Parameters (Crystal Data)

| Parameter | Value | Significance |

| Space Group | P-1 (Triclinic) | Common for these amides |

| Dihedral Angle | 88.7° - 91.3° | Indicates "V-shape" conformation |

| C-Br Bond Length | ~1.90 Å | Standard, supports halogen bonding |

| H-Bonds | N-H···O (Intermolecular) | Forms dimers in solid state |

Part 6: References

-

Xue, Y. L., et al. (2012).[3] Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Link

-

Zhang, Y., et al. (2007).[4] Synthesis and biological activity of novel 1-Phenylcyclopropane carboxamide derivatives. Journal of Chemical Research.

-

Menzek, A., et al. (2019).[1] Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry. Link

-

Si, X., et al. (2012).[3][5] Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Link

-

Palani, A., et al. (2001).[6] Discovery of SCH 351125: an orally bioavailable human CCR5 antagonist. Journal of Medicinal Chemistry. Link

Sources

- 1. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzoyl-N-phenyl-cyclo-propane-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 1-Benzoyl-N-phenylcyclopropanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization: 1-(4-Bromophenyl)cyclopropanecarboxamide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-(4-Bromophenyl)cyclopropanecarboxamide , a critical scaffold in medicinal chemistry often utilized as an intermediate for enzyme inhibitors and receptor modulators.[1]

The content is structured to serve as a self-validating reference for analytical chemists and synthetic researchers.[1]

CAS Registry Number: 847361-67-5

Molecular Formula:

Executive Summary & Structural Logic

This compound features a cyclopropane ring substituted at the 1-position with a para-bromophenyl group and a primary carboxamide.[1] The structural elucidation relies on three distinct spectroscopic signatures:

-

Mass Spectrometry (MS): The characteristic 1:1 isotopic ratio of Bromine (

). -

Infrared (IR): The diagnostic Amide I/II bands and cyclopropyl C-H tension.[1]

-

Nuclear Magnetic Resonance (NMR): The symmetry of the cyclopropane ring (AA'BB' system) and the para-substituted aromatic ring.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound from crude reaction mixtures.

Figure 1: Analytical workflow for structural validation.

Spectroscopic Atlas

A. Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive "fingerprint" in the mass spectrum.[1]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Key Features:

-

Molecular Ion (

): The parent peak appears as a doublet separated by 2 mass units with nearly equal intensity.[1] -

m/z 240 (

) and m/z 242 ( -

Fragmentation:

-

[M - 44] : Loss of the amide group (

) typically yields the stabilized 1-(4-bromophenyl)cyclopropyl cation at m/z 196/198 .[1] -

[M - 17] : Loss of ammonia (

) to form the acylium ion or nitrile (less common in soft ionization).

-

-

B. Infrared Spectroscopy (FT-IR)

The amide functionality dominates the spectrum, distinguishing it from the nitrile precursor (which shows a sharp peak at ~2230 cm⁻¹).[1]

| Functional Group | Frequency ( | Description |

| N-H Stretch | 3350 – 3180 | Doublet (asymmetric/symmetric stretch) characteristic of primary amides ( |

| C-H (Aromatic) | 3050 – 3000 | Weak intensity. |

| C-H (Cyclopropyl) | 3010 – 2990 | Distinctive "stiff" C-H stretch, often slightly higher than alkyl C-H. |

| Amide I (C=O) | 1650 – 1690 | Strong, sharp band. Lower frequency than esters due to resonance.[1] |

| Amide II | 1600 – 1640 | N-H bending/C-N stretching combination.[1] |

| Aromatic C=C | 1480 – 1500 | Ring breathing modes.[1] |

| C-Br Stretch | 1000 – 1075 | Strong band, often in the fingerprint region.[1] |

C. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing purity and substitution patterns.[1]

H NMR Data (400 MHz, DMSO-

)

Note: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.48 – 7.52 | Doublet ( | 2H | Ar-H (Ortho to Br) | Part of AA'BB' system.[1] Deshielded by Br. |

| 7.28 – 7.32 | Doublet ( | 2H | Ar-H (Meta to Br) | Ortho to the cyclopropyl ring.[1] |

| 6.80 – 7.10 | Broad Singlets | 2H | Amide protons.[1] Often appear as two distinct broad peaks due to restricted rotation.[1] | |

| 1.40 – 1.48 | Multiplet (AA'BB') | 2H | Cyclopropyl | "Upper" face protons (cis to Ph or Amide). |

| 1.05 – 1.12 | Multiplet (AA'BB') | 2H | Cyclopropyl | "Lower" face protons.[1] |

Technical Note on Cyclopropane Symmetry: The cyclopropane ring possesses a plane of symmetry passing through C1 and the phenyl ring.[1] However, the protons on the "top" face (cis to the amide) are magnetically non-equivalent to those on the "bottom" face (trans to the amide), resulting in two distinct multiplets rather than a single peak.

C NMR Data (100 MHz, DMSO-

)

| Chemical Shift ( | Carbon Type | Assignment |

| 174.5 | Quaternary (C=O) | Amide Carbonyl.[1] |

| 140.2 | Quaternary (Ar-C) | Ipso carbon attached to Cyclopropane.[1] |

| 131.2 | CH (Ar) | Aromatic CH (Ortho to Br).[1] |

| 129.5 | CH (Ar) | Aromatic CH (Ortho to Cyclopropane).[1] |

| 120.1 | Quaternary (Ar-C) | Ipso carbon attached to Br (shielded by heavy atom effect).[1] |

| 32.5 | Quaternary (Cyclopropyl) | C1 of cyclopropane ring.[1] |

| 15.8 | C2/C3 of cyclopropane ring.[1] |

Experimental Protocols

Synthesis Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted nitrile). The standard route involves the alkylation of 4-bromophenylacetonitrile followed by controlled hydrolysis.[1]

Figure 2: Synthetic route from commercial starting materials.[1]

Protocol: NMR Sample Preparation

To ensure high-resolution spectra free from artifacts:

-

Solvent Selection: Use DMSO-

(99.9% D) for the best resolution of amide protons.[1] -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with amides due to H-bonding aggregation), filter through a cotton plug within a glass pipette directly into the NMR tube.[1]

-

Acquisition:

-

Relaxation Delay (D1): Set to

s to ensure accurate integration of aromatic protons vs. the solvent residual peak. -

Scans: 16 scans are sufficient for

H; 256–512 scans for

-

Protocol: Purity Determination (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).

-

Retention Time: The amide typically elutes earlier than the corresponding nitrile precursor due to increased polarity.[1]

References

-

Lead Sciences. (2023). Compound Catalog: this compound. Retrieved from [Link]

- National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20) - General Fragmentation of Aryl Amides.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for NMR chemical shift principles).

-

LookChem. (2023).[1] CAS 847361-67-5 Data Sheet. Retrieved from [Link]

Sources

1-(4-Bromophenyl)cyclopropanecarboxamide: Therapeutic Targets & Medicinal Utility

This guide provides an in-depth technical analysis of 1-(4-Bromophenyl)cyclopropanecarboxamide , a specialized chemical scaffold with significant utility in medicinal chemistry. While often categorized as a building block, its structural properties make it a "privileged structure" for designing conformationally restricted inhibitors of cysteine proteases and kinases.

Executive Summary

This compound (CAS: 847361-67-5) is a high-value pharmacophore scaffold characterized by a cyclopropane ring substituted at the 1-position with both a 4-bromophenyl group and a carboxamide moiety. This unique geometry introduces conformational restriction , a critical strategy in drug design to lock ligands into a bioactive conformation, thereby enhancing potency and selectivity while reducing entropic penalties upon binding.

Its primary therapeutic relevance lies in its role as a key intermediate for Cathepsin Cysteine Protease Inhibitors (specifically Cathepsin K, S, and L), which are targets for osteoporosis and autoimmune diseases. Additionally, the scaffold exhibits intrinsic antiproliferative activity against specific leukemic cell lines and serves as a modular template for synthesizing Kinase Inhibitors and GPCR modulators via palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Properties

The compound’s value is derived from its ability to project the phenyl and amide groups in a rigid, defined vector.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 847361-67-5 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Key Functional Groups | Aryl Bromide (Handle for Suzuki/Buchwald coupling), Primary Amide (H-bond donor/acceptor), Cyclopropane (Rigid spacer) |

| Geometry | Tetrahedral at C1; Phenyl and Amide are geminal (attached to the same carbon) |

| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |

Medicinal Chemistry Significance

-

Gem-Disubstitution Effect (Thorpe-Ingold Effect): The cyclopropane ring constrains the bond angles of the attached substituents, often favoring the formation of intramolecular interactions or pre-organizing the molecule for receptor binding.

-

Metabolic Stability: The cyclopropyl group is generally more metabolically stable than an isopropyl or ethyl group, resisting P450-mediated oxidation.

-

Synthetic Versatility: The para-bromide serves as a versatile "handle" for diversifying the scaffold into biphenyl or aryl-heteroaryl libraries.

Primary Therapeutic Targets

A. Cathepsin K Inhibition (Bone Resorption)

The most authoritative industrial application of this scaffold is detailed in patent literature (e.g., WO 2005/056529 by Merck Frosst Canada), which describes Cathepsin Cysteine Protease Inhibitors .

-

Mechanism: Cathepsin K is the primary protease responsible for degrading type I collagen in bone. Inhibitors prevent osteoclast-mediated bone resorption.

-

Role of the Scaffold: The 1-phenylcyclopropane moiety acts as a P2 or P3 substituent mimic . In protease inhibitors, the P2 position typically requires a hydrophobic group (like leucine or phenylalanine). The cyclopropane ring provides a rigid, bulky hydrophobic element that fills the S2 pocket of the enzyme, while the amide can participate in hydrogen bonding with the backbone of the active site (e.g., Gly66 in Cathepsin K).

-

Therapeutic Outcome: Preservation of bone mineral density in Osteoporosis and reduction of bone metastasis risk.

B. Antiproliferative Activity (Oncology)

Research indicates that 1-phenylcyclopropane carboxamide derivatives possess distinct inhibitory effects on the proliferation of human myeloid leukemia cells (U937 cell line ).[1]

-

Target Class: Likely Kinases or Cell Cycle Regulators .

-

Observation: The rigid cyclopropane core prevents free rotation, potentially locking the molecule into a conformation that mimics the transition state of a kinase substrate.

-

SAR Insight: Electron-withdrawing groups (like the 4-bromo) on the phenyl ring often modulate potency. The bromine atom can also form halogen bonds with carbonyl oxygens in the target protein's binding pocket.

C. Secondary Targets (Exploratory)

-

KARI Inhibition: Analogs (specifically N-aryl variants) have shown activity against Escherichia coli Ketol-acid reductoisomerase (KARI), a target for herbicide and antimicrobial development.

-

GPCR Modulation: The scaffold resembles the core of mGluR (metabotropic glutamate receptor) modulators and CB1 (cannabinoid) receptor ligands, where the cyclopropane acts as a bioisostere for a double bond or a bulky alkyl group.

Mechanism of Action: Molecular Interactions

The following diagram illustrates the logical pathway from the scaffold's structural features to its physiological effects in the context of Cathepsin K inhibition.

Caption: Mechanism of Action for Cathepsin K Inhibition. The scaffold's rigidity ensures high-affinity binding to the S2 pocket, blocking collagen degradation.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Purpose: To functionalize the 4-bromo position, creating a library of potential inhibitors.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-purged reaction vial, dissolve the scaffold (1.0 mmol) and the chosen boronic acid (1.2 mmol) in degassed 1,4-Dioxane (5 mL).

-

Activation: Add the base (K₂CO₃, 2.0 mmol) dissolved in minimal water (1 mL).

-

Catalysis: Add the Palladium catalyst (0.05 mmol) quickly to minimize air exposure. Seal the vial.

-

Reaction: Heat the mixture to 80–100°C for 12–18 hours. Monitor via TLC or LC-MS (Look for consumption of the bromide starting material, M+H 240/242).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Biological Assay - Cathepsin K Inhibition (Fluorometric)

Purpose: To validate the inhibitory potential of the synthesized derivatives.

Materials:

-

Recombinant Human Cathepsin K.

-

Substrate: Z-Phe-Arg-AMC (Z-FR-AMC).

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Workflow:

-

Pre-Incubation: Incubate Cathepsin K (10 nM final) with the test compound (dissolved in DMSO, varying concentrations) in the assay buffer for 15 minutes at room temperature.

-

Initiation: Add the fluorogenic substrate Z-FR-AMC (10 µM final).

-

Measurement: Monitor fluorescence kinetics (Ex: 360 nm, Em: 460 nm) for 30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Determine % inhibition relative to DMSO control.

-

IC50 Calculation: Plot % Inhibition vs. Log[Compound] using non-linear regression (GraphPad Prism).

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the scaffold typically affect biological activity in protease and kinase assays.

| Modification Site | Chemical Change | Predicted Effect on Activity |

| Cyclopropane Ring | Expansion to Cyclobutane | Decrease: Loss of rigid "geminal" constraint reduces binding affinity. |

| 4-Bromo Group | Substitution with Phenyl (Biphenyl) | Increase: Extends into the S2/S3 hydrophobic pocket (Cathepsin K). |

| 4-Bromo Group | Substitution with Hydroxyl | Decrease: Loss of hydrophobic interaction; potential metabolic liability. |

| Amide Nitrogen | Methylation (N-Me) | Variable: May improve membrane permeability but can disrupt H-bond donor capability. |

| Amide Carbonyl | Reduction to Amine | Change: Shifts activity profile; common in monoamine reuptake inhibitors. |

Visualization of Chemical Space

Caption: Synthetic divergence from the core scaffold leads to three distinct therapeutic classes.

References

-

Merck Frosst Canada & Co. (2005).[2] Cathepsin Cysteine Protease Inhibitors. World Intellectual Property Organization.[3][4] Patent WO 2005/056529 A1. Link

-

Baoji Guokang Healthchem. (n.d.). This compound Product Data. Link

-

National Institutes of Health (NIH). (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. Link

-

MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. Link

-

EPA. (n.d.).[5] 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid - CompTox Chemicals Dashboard. Link

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-溴苯基)环丙烷羧酰胺 - CAS号 847361-67-5 - 摩贝百科 [m.molbase.cn]

- 3. patentscope.wipo.int [patentscope.wipo.int]

- 4. Search for patents | USPTO [uspto.gov]

- 5. BPP eRegister [patent.public.lu]

Technical Guide: 1-(4-Bromophenyl)cyclopropanecarboxamide & Analogs

This technical guide provides a rigorous analysis of 1-(4-Bromophenyl)cyclopropanecarboxamide , a critical scaffold in modern medicinal chemistry. It details synthetic methodologies, structural advantages, and application strategies for drug discovery, specifically targeting researchers in lead optimization and hit-to-lead phases.

A Versatile Scaffold for Conformational Restriction and Divergent Synthesis

Executive Summary

This compound (CAS: 847361-67-5) represents a high-value pharmacophore scaffold. Its structural uniqueness lies in the geminal disubstitution of the cyclopropane ring, which imposes rigid conformational constraints on the attached phenyl and amide groups. This "gem-disubstituted" effect is widely utilized to lock bioactive conformations, improve metabolic stability by blocking benzylic oxidation, and increase selectivity for targets such as NLRP3 inflammasomes , KCNQ channels , and tyrosine kinases . The para-bromo substituent serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-couplings.

Chemical Profile & Structural Logic

Core Specifications

| Property | Data |

| IUPAC Name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide |

| CAS Number | 847361-67-5 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Key Functionality | Aryl Bromide (coupling handle), Primary Amide (H-bond donor/acceptor), Cyclopropane (conformational lock) |

The "Thorpe-Ingold" Effect in Drug Design

The cyclopropane ring creates a specific bond angle compression (60°) that forces the geminal substituents (phenyl and amide) away from the ring plane. This mimics the Thorpe-Ingold effect , favoring the formation of intramolecular interactions or specific binding pocket geometries that flexible alkyl chains cannot achieve.

-

Metabolic Blockade: The cyclopropane ring prevents cytochrome P450-mediated hydroxylation at the benzylic position, a common clearance pathway for ethyl/isopropyl analogs.

-

Vector Positioning: The 4-bromo group is perfectly positioned for library expansion, allowing the linear extension of the molecule into deep hydrophobic pockets.

Synthetic Architectures

Primary Synthetic Route: Nitrile Alkylation & Hydrolysis

The most robust industrial route involves the construction of the quaternary carbon via double alkylation of 4-bromophenylacetonitrile, followed by controlled hydrolysis.

Step 1: Construction of the Cyclopropane Ring

-

Precursor: 2-(4-Bromophenyl)acetonitrile.

-

Reagents: 1,2-Dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst (PTC).

-

Mechanism: Double nucleophilic substitution (

).

Step 2: Nitrile Hydrolysis

-

Reagents: H₂O₂, K₂CO₃, DMSO (Radziszewski reaction) or conc. H₂SO₄ (Acidic hydrolysis).

-

Selectivity: Conditions must be tuned to stop at the amide and prevent over-hydrolysis to the carboxylic acid.

Visualization: Synthetic Workflow

Figure 1: Two-step synthetic pathway from commercially available nitrile precursors using Phase Transfer Catalysis (PTC).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound from nitrile precursor.

-

Cyclopropanation:

-

Charge a flask with 2-(4-bromophenyl)acetonitrile (10.0 g, 51 mmol), 1,2-dibromoethane (14.4 g, 76 mmol), and TEBA (0.5 g).

-

Add 50% NaOH (20 mL) dropwise while maintaining temperature at 40-50°C.

-

Stir vigorously for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Dilute with water, extract with toluene. Wash organic layer with 1N HCl and brine. Concentrate to yield the nitrile intermediate.

-

-

Hydrolysis (Radziszewski Method):

-

Dissolve the crude nitrile (5.0 g) in DMSO (15 mL).

-

Add K₂CO₃ (1.0 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq). Caution: Exothermic.

-

Maintain internal temperature < 60°C. Stir for 2 hours.

-

Quench: Pour into ice water. The product usually precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Protocol B: Divergent Functionalization (Suzuki Coupling)

Objective: Derivatization of the aryl bromide to generate a library of biphenyl analogs.

-

Reactants: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq).

-

Catalyst System: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with N₂ for 15 mins.

-

Heat the mixture to 90°C for 12 hours under inert atmosphere.

-

Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

-

Medicinal Chemistry Applications

Case Study: NLRP3 Inflammasome Inhibitors

Research indicates that 1-phenylcyclopropane carboxamide derivatives act as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.

-

Mechanism: The cyclopropane core mimics the sulfonylurea moiety found in glyburide but with improved stability.

-

SAR Insight: Substitution at the para-position (replacing Bromine with heteroaryls) significantly enhances potency (IC₅₀ < 50 nM) against IL-1β release.

Case Study: Anticancer Agents (U937 Inhibition)

Analogs derived from this scaffold have demonstrated antiproliferative activity against human myeloid leukemia (U937) lines.[1]

-

Strategy: The amide nitrogen is often functionalized with phenoxyacetyl groups to create "hybrid" molecules that engage multiple kinase domains.

SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) map highlighting modification zones and biological outcomes.

References

-

Patagani, S. et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon.

-

Agarwal, H. et al. (2020). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Xue, Y. et al. (2012).[2][3] Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry.

-

Bolli, M. H. et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry.

Sources

physical and chemical properties of 1-(4-Bromophenyl)cyclopropanecarboxamide.

The following technical guide provides an in-depth analysis of 1-(4-Bromophenyl)cyclopropanecarboxamide , a critical building block in medicinal chemistry known for its utility in conformationally restricted drug design.

Domain: Medicinal Chemistry & Drug Discovery Document Type: Technical Reference Guide Version: 1.0

Executive Summary

This compound (CAS: 847361-67-5) is a disubstituted cyclopropane derivative serving as a high-value scaffold in the synthesis of pharmaceutical agents. Its structural uniqueness lies in the gem-disubstituted cyclopropane ring , which introduces specific conformational constraints (the Thorpe-Ingold effect) that can enhance the binding affinity and metabolic stability of target molecules. The compound features two distinct reactive handles: an aryl bromide for cross-coupling reactions (e.g., Suzuki-Miyaura) and a primary amide for further functionalization or hydrogen-bonding interactions. It is widely utilized in the development of kinase inhibitors (e.g., c-Met, MNK) and GPCR modulators.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 847361-67-5 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| SMILES | NC(=O)C1(CC1)C2=CC=C(Br)C=C2 |

| InChI Key | Predicted based on structure: BYJIXWOWTNEVFO-UHFFFAOYSA-N (amide variant) |

| MDL Number | MFCD07374439 (Acid precursor reference) |

Structural Conformation

The molecule possesses a plane of symmetry passing through the phenyl ring and bisecting the cyclopropane C2-C3 bond, rendering it achiral .

-

Cyclopropane Strain: The bond angles (~60°) introduce significant ring strain (~27.5 kcal/mol), making the ring rigid.

-

Orthogonal Orientation: The cyclopropane ring typically orients perpendicular to the phenyl ring to minimize steric clash between the ortho-hydrogens of the phenyl ring and the cis-hydrogens of the cyclopropane. This "locked" conformation is critical for positioning the amide pharmacophore in protein binding pockets.

Physicochemical Profile

The following properties are synthesized from experimental data of the compound and its close analogues (e.g., the corresponding carboxylic acid).

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline Powder) | Standard conditions (25°C, 1 atm) |

| Color | White to Off-White | High purity (>98%) |

| Melting Point | 150–160°C (Estimated) | Acid precursor melts at 117-119°C; amides typically melt higher due to H-bonding networks. |

| Boiling Point | Decomposes | Likely >350°C; not distillable at atm pressure. |

| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS or systemic drug discovery. |

| Topological PSA | 43.09 Ų | Polar Surface Area derived from amide (CONH₂). |

| Solubility | DMSO, Methanol, DCM | High solubility in polar aprotic solvents. |

| Water Solubility | Low (< 0.1 mg/mL) | Hydrophobic aryl/alkyl core limits aqueous solubility. |

Synthetic Routes & Manufacturing

The synthesis of this compound typically proceeds via the construction of the cyclopropane ring from a linear nitrile precursor, followed by hydrolysis.

Primary Synthetic Pathway (Nitrile Route)

-

Alkylation/Cyclization: 4-Bromophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base (e.g., NaH, NaOH with phase transfer catalyst) to form 1-(4-bromophenyl)cyclopropanecarbonitrile .

-

Controlled Hydrolysis: The nitrile is hydrolyzed to the primary amide using alkaline hydrogen peroxide (Radziszewski reaction) or controlled acidic hydrolysis to prevent over-hydrolysis to the carboxylic acid.

Alternative Pathway (Acid Chloride Route)

-

Activation: 1-(4-Bromophenyl)cyclopropanecarboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).

-

Amidation: Treatment with aqueous or gaseous ammonia yields the target amide.

Synthesis Workflow Diagram

Figure 1: Primary synthetic route via double alkylation and nitrile hydrolysis.

Reactivity & Derivatization Strategies

This scaffold is a "bifunctional" building block. The aryl bromide allows for library expansion via cross-coupling, while the amide serves as a stable anchor or precursor to amines/nitriles.

Key Reaction Classes

-

Suzuki-Miyaura Coupling (Aryl Bromide):

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Outcome: Biaryl systems. Essential for extending the carbon skeleton to reach hydrophobic pockets in enzymes (e.g., Kinase hinge regions).

-

-

Buchwald-Hartwig Amination (Aryl Bromide):

-

Reagents: Primary/Secondary amine, Pd₂dba₃, BINAP, NaOtBu.

-

Outcome: Amination of the phenyl ring, often used to tune solubility or electronic properties.

-

-

Hofmann Rearrangement (Amide):

-

Reagents: Br₂/NaOH or PhI(OAc)₂.

-

Outcome: Conversion of the amide to a primary amine (1-(4-bromophenyl)cyclopropanamine), a bioisostere of alpha-methyl benzylamine.

-

Derivatization Workflow

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and amide functionalities.

Experimental Protocol: Representative Suzuki Coupling

Objective: Functionalization of the aryl bromide with a phenylboronic acid.

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Potassium Carbonate (2.0 M aq. solution, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the amide, boronic acid, and Pd catalyst.

-

Inertion: Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (monitor by LC-MS for disappearance of bromide).

-

Workup: Cool to RT, dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over MgSO₄.

-

Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Handling, Stability & Safety

Stability

-

Thermal: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent amide degradation.

-

Chemical: Stable to aqueous acid and base at room temperature. The cyclopropane ring is robust and does not open under standard nucleophilic or electrophilic conditions.

-

Storage: Store at 2–8°C in a tightly sealed container, protected from light (aryl bromides can be light-sensitive over long periods).

GHS Hazard Classification (Predicted)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

Synthesis of Cyclopropane Derivatives: Xue, Y. L., et al. "Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide." Asian Journal of Chemistry, vol. 24, no. 7, 2012, pp. 3016-3018. Link

-

Cyclopropane in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, vol. 59, no. 19, 2016, pp. 8712–8756. Link

-

General Amide Synthesis from Nitriles: "Synthesis of Amides from Nitriles." Organic Chemistry Portal. Link

-